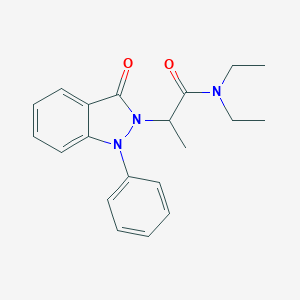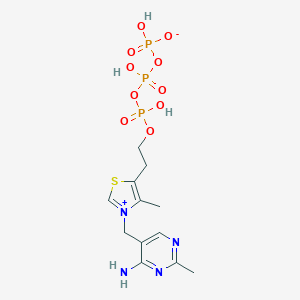![molecular formula C12H11IN2O B031929 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide CAS No. 26482-00-8](/img/structure/B31929.png)
1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide and related compounds involves multiple steps, including metalation, addition reactions, and the use of promoters for bond formation. For instance, pyridine is selectively metalated at the 2-position by compounds such as (Cp*2YH)2 to yield related pyridyl compounds. Further reactions with gases like H2 or with solvents can lead to the formation of adducts or insertion products with various functional groups (Deelman et al., 1994).
Molecular Structure Analysis
The molecular structure of 1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide has been characterized using techniques such as FT-IR/ATR, NMR, SXRD, and theoretical approaches like DFT calculations. This compound crystallizes in the monoclinic P21/c space group, with a crystal packing governed by ion-dipole contacts and π-π stacking. High electrostatic potential at the ethanone hydrogens suggests its acidity and reactivity as a Michael donor (Labra-Vázquez et al., 2017).
Chemical Reactions and Properties
1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium iodide participates in various chemical reactions, including C-C coupling, C-H activation, and insertion reactions with alkynes and alkenes, leading to a range of products with different functional groups. The compound's reactivity is influenced by its structure, with reactions such as CO insertion producing unexpected products due to its unique molecular arrangement (Deelman et al., 1994).
Applications De Recherche Scientifique
Coordination Chemistry and Complex Compound Properties
Research on pyridine compounds, similar in structure to 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide, reveals their significance in coordination chemistry. These compounds form complex structures with metals, exhibiting unique properties like magnetic, spectroscopic, and electrochemical activities. Such characteristics are crucial for developing advanced materials and sensors (Boča, Jameson, & Linert, 2011).
Catalytic Applications
The pyridinium ion, a core component of the compound , is often studied for its catalytic properties. Ionic liquids containing pyridinium have been explored for enhancing the efficiency of various chemical processes, including solid-phase extraction, chromatography, and electrophoresis. These applications underline the potential of pyridinium-based compounds in facilitating chemical reactions and separations (Vidal, Riekkola, & Canals, 2012).
Photocatalytic Activities
Compounds featuring pyridine rings are known for their photocatalytic activities, particularly in the degradation of pollutants. They have been utilized in the photodegradation of various organic pollutants, providing a pathway for environmental cleanup and the treatment of wastewater. Such compounds can undergo structural changes upon light absorption, facilitating the breakdown of contaminants (Naumov, 2006).
Electrochemical Reduction of Oxygen
Research on pyridine-derived compounds has also highlighted their role in the electrochemical reduction of oxygen, an essential reaction for fuel cell technology. Pyridinium-based materials are investigated for their potential as cost-effective and sustainable catalysts, contributing to the development of green energy technologies (Li & Jaouen, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-pyridin-1-ium-1-yl-1-pyridin-2-ylethanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N2O.HI/c15-12(11-6-2-3-7-13-11)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAWQRQYQUSQEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=N2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949350 | |
| Record name | 1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide | |
CAS RN |
26482-00-8 | |
| Record name | Pyridinium, 1-[2-oxo-2-(2-pyridinyl)ethyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26482-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-((2-pyridylcarbonyl)methyl)-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026482008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)








![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)
